5-Acetyl-2-chlorobenzene-1-sulfonamide
Overview
Description
5-Acetyl-2-chlorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features an acetyl group, a chlorine atom, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 5-Acetyl-2-chlorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, it prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria are unable to replicate and grow .
Pharmacokinetics
Most sulfonamides, a class of compounds to which this compound belongs, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleic acids and proteins necessary for their growth and replication .
Biochemical Analysis
Biochemical Properties
5-Acetyl-2-chlorobenzene-1-sulfonamide, like other sulfonamides, may act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This interaction can inhibit the multiplication of bacteria
Cellular Effects
This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-chlorobenzene-1-sulfonamide typically involves the following steps:
Chlorination: Benzene is chlorinated to form chlorobenzene.
Sulfonation: Chlorobenzene undergoes sulfonation using sulfuric acid to produce 2-chlorobenzenesulfonic acid.
Acetylation: The sulfonic acid derivative is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: These reactors ensure efficient mixing and heat transfer, which are crucial for the chlorination and sulfonation steps.
Catalysts: Catalysts such as aluminum chloride may be used to enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
5-Acetyl-2-chlorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: An antibacterial sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
5-Acetyl-2-chlorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
5-acetyl-2-chlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZGXDORRDXENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294611 | |
Record name | 5-Acetyl-2-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-44-9 | |
Record name | 5-Acetyl-2-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2350-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-2-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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